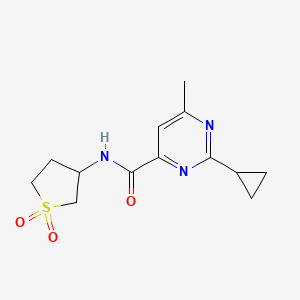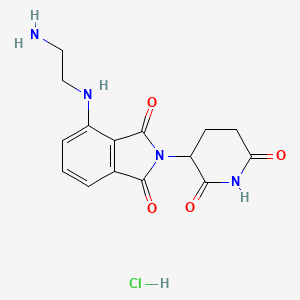
Pomalidomide-C2-NH2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C2-NH2 hydrochloride (also known as PCNH or PCN-HCl) is a novel small molecule drug that has been developed for the treatment of various diseases, mainly cancer. It is a derivative of the immunomodulatory drug pomalidomide, which has been used in the treatment of multiple myeloma, a type of cancer of the bone marrow. The unique structure of PCN-HCl allows it to interact with multiple targets in the body, making it an attractive therapeutic agent for many diseases.
科学的研究の応用
Immunomodulatory Effects and Anti-Myeloma Activity
Pomalidomide, an analog of thalidomide, functions through several direct and indirect mechanisms to exert its anti-myeloma activity. Studies have shown that when combined with low-dose dexamethasone, it significantly prolongs progression-free survival and overall survival in patients with relapsed and refractory multiple myeloma who have received at least two prior treatment regimens. This combination has been associated with an improved overall response rate, highlighting pomalidomide's significant role in extending treatment options for this challenging patient population (Sheridan M. Hoy, 2017).
Clinical Use and Mechanisms of Action
Pomalidomide exhibits tumoricidal effects by activating proteasomal degradation of specific transcription factors and modulating immune responses. It has been approved in various regimens for the treatment of multiple myeloma, particularly in the relapsed/refractory setting after exposure to lenalidomide and a proteasome inhibitor. The clinical efficacy of pomalidomide-based regimens underscores its importance as a backbone in the treatment landscape of multiple myeloma, with ongoing trials exploring its use in combination with newer anti-myeloma agents (D. Fotiou et al., 2022).
Pharmacokinetic Evaluation and Safety Profile
Pomalidomide has been evaluated for its pharmacokinetic properties, demonstrating safety and activity even in heavily pretreated patients. Its role as an effective treatment option for relapsed/refractory multiple myeloma patients is further supported by its manageable tolerability profile and potential for combination with other therapeutic agents (F. Gay et al., 2013).
Expanding Treatment Options and Overcoming Resistance
The development of pomalidomide represents a significant advancement in the management of multiple myeloma, offering a new clinical treatment option that has demonstrated efficacy and safety across various studies. Its potential mechanisms of action, including anti-angiogenic effects and immunomodulation, contribute to its role in treating relapsed and refractory multiple myeloma, providing patients with limited treatment options a new avenue for therapy (N. Bajaj et al., 2014).
作用機序
Target of Action
Pomalidomide-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is cereblon , a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell survival .
Mode of Action
This compound, as an immunomodulatory agent, interacts with its target, cereblon, to exert its antineoplastic activity . This interaction leads to the inhibition of proliferation and induction of apoptosis of various tumor cells .
Biochemical Pathways
The interaction of this compound with cereblon affects several biochemical pathways. It is involved in the development of pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell . This process can lead to the disruption of protein homeostasis, affecting cell survival and leading to cell death .
Pharmacokinetics
It is known that the compound is absorbed and distributed within the body after administration .
Result of Action
The result of the action of this compound is the inhibition of tumor cell proliferation and the induction of apoptosis . This leads to a decrease in the number of tumor cells, contributing to the treatment of conditions like multiple myeloma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .
生化学分析
Biochemical Properties
Pomalidomide-C2-NH2 hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase immune surface marker expression in EBV-infected tumor cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with its target, cereblon . It leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression .
特性
IUPAC Name |
4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCOXQYDMWPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)
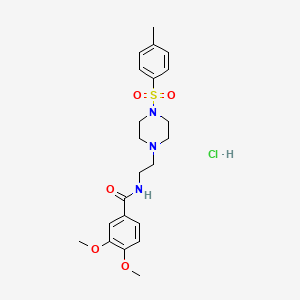
![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)
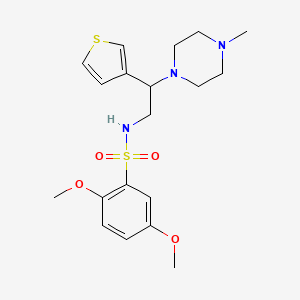

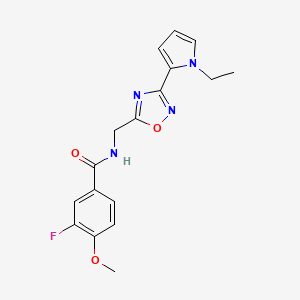
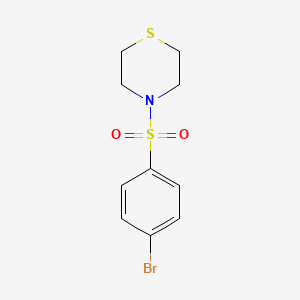
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)
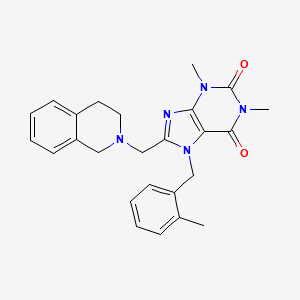
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)
